Ropinirole Hydrochloride

Description

This compound is the hydrochloride salt form of ropinirole, a non-ergot dopamine agonist with antiparkinsonian property. Acting as a substitute for dopamine, this compound binds to and activates dopamine D2 and D3 receptors within the caudate putamen in the brain, thereby improving motor function.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for parkinson disease and restless legs syndrome. This drug has a black box warning from the FDA.

Ropinirole is a non-ergoline dopamine agonist, manufactured by GlaxoSmithKline. It is used in the treatment of Parkinson's disease, and is also one of two medications in the United States with an FDA-approved indication for the treatment of restless legs syndrome (the other being Pramipexole).

See also: Ropinirole (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

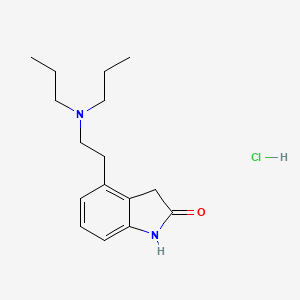

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91374-21-9 (Parent) | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50238533 | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-20-8 | |

| Record name | Ropinirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPINIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ropinirole Hydrochloride's Mechanism of Action in Parkinson's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ropinirole (B1195838) hydrochloride is a non-ergoline dopamine (B1211576) agonist that plays a crucial role in the management of Parkinson's disease. Its therapeutic efficacy stems from its specific interaction with dopamine receptors in the brain, primarily targeting the D2-like receptor family. This guide provides a comprehensive technical overview of the core mechanism of action of ropinirole, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this important therapeutic agent.

Receptor Binding Affinity and Selectivity

Ropinirole's primary mechanism of action is the direct stimulation of postsynaptic dopamine receptors, mimicking the effect of endogenous dopamine. Its therapeutic effect in Parkinson's disease is attributed to its agonist activity at D2-like dopamine receptors (D2, D3, and D4) in the striatum.[1] Ropinirole exhibits a higher affinity for the D3 receptor subtype compared to the D2 and D4 subtypes.[2] It has a low affinity for the D1-like receptors (D1 and D5).[3][4]

The binding affinities of ropinirole hydrochloride for human dopamine receptor subtypes have been determined through in vitro radioligand binding assays. These studies are crucial for understanding the drug's potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nm] | Reference |

| D1 | No significant affinity (>10,000) | [3] |

| D2 | 29 | [4] |

| D4 | pKi 8.11 (approximately 7.76 nM) | [5] |

| D5 | pKi 4.38 (approximately 41,211 nM) | [5] |

Note: pKi is the negative logarithm of the Ki value. The Ki value for D4 was calculated from the provided pKi.

Downstream Signaling Pathways

Upon binding to D2-like receptors, which are G-protein coupled receptors (GPCRs), ropinirole initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the Gαi/o class of G proteins.[6]

Inhibition of Adenylyl Cyclase

Activation of D2-like receptors by ropinirole leads to the inhibition of the enzyme adenylyl cyclase.[7] This inhibition is mediated by the α subunit of the Gαi/o protein. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] Lowered cAMP levels lead to reduced activity of protein kinase A (PKA), a key enzyme in many cellular processes.

Activation of G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels

The βγ subunits of the dissociated Gαi/o protein directly bind to and activate G-protein coupled inwardly rectifying potassium (GIRK) channels.[8][9] This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus modulating neuronal excitability.

Modulation of Calcium Channels

Ropinirole's activation of D2-like receptors also leads to the inhibition of voltage-gated calcium channels. This effect is also mediated by the Gβγ subunits of the G-protein. The reduction in calcium influx further contributes to the overall inhibitory effect on neuronal activity.

Role of β-Arrestin

Beyond the canonical G-protein signaling, β-arrestin plays a role in the desensitization and internalization of D2 receptors following agonist binding.[10] This process can influence the long-term effects of ropinirole treatment.

The following diagram illustrates the primary signaling pathway of ropinirole at a D2-like receptor.

Effect on Presynaptic D2 Autoreceptors

Ropinirole also acts on presynaptic D2 autoreceptors located on dopaminergic neurons. Activation of these autoreceptors provides a negative feedback mechanism, leading to reduced synthesis and release of dopamine from the presynaptic terminal. In the context of Parkinson's disease, where endogenous dopamine production is already diminished, the primary therapeutic benefit of ropinirole is derived from its potent stimulation of postsynaptic D2 receptors, which outweighs the effect on presynaptic autoreceptors.

Experimental Protocols

The elucidation of ropinirole's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of ropinirole for dopamine receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the dopamine receptor subtype of interest or from brain tissue known to be rich in these receptors (e.g., striatum).[11]

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2-like receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled ropinirole.[12][13]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of ropinirole that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

The following diagram outlines the workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the ability of ropinirole to inhibit adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing D2-like receptors are prepared.[14]

-

Assay Reaction: The membranes are incubated with ATP (the substrate for adenylyl cyclase) and various concentrations of ropinirole. The reaction is often stimulated with forskolin (B1673556) to increase the basal adenylyl cyclase activity, making inhibition easier to detect.[15]

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured. This can be done using various methods, including competitive immunoassays (e.g., ELISA) or bioluminescence-based assays (e.g., cAMP-Glo™ Assay).[14][16]

-

Data Analysis: The concentration of ropinirole that causes a 50% inhibition of adenylyl cyclase activity (IC50) is determined.

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activity Assay

Electrophysiological techniques, such as patch-clamp recording, are used to measure the activation of GIRK channels in response to ropinirole.

Methodology:

-

Cell Preparation: Whole-cell or single-channel patch-clamp recordings are performed on cells expressing both D2-like receptors and GIRK channels.[17]

-

Ropinirole Application: Ropinirole is applied to the cell, and the resulting changes in potassium currents are measured.

-

Data Analysis: An increase in outward potassium current upon ropinirole application indicates activation of GIRK channels. The dose-response relationship can be determined to assess the potency of ropinirole in activating these channels.

Conclusion

The therapeutic efficacy of this compound in Parkinson's disease is fundamentally linked to its action as a dopamine agonist with a preference for D2-like receptors. Its ability to stimulate these receptors in the striatum helps to compensate for the loss of endogenous dopamine, thereby alleviating the motor symptoms of the disease. The downstream signaling events, including the inhibition of adenylyl cyclase and the activation of GIRK channels, collectively contribute to the modulation of neuronal activity that underlies its clinical benefits. A thorough understanding of these molecular mechanisms is essential for the continued development of novel and improved therapies for Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational study on new natural compound agonists of dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 9. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 17. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Ropinirole Hydrochloride: A Technical Guide to its Affinity and Interaction with Dopamine D2 and D3 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Ropinirole (B1195838) Hydrochloride's interaction with dopamine (B1211576) D2 and D3 receptors. Ropinirole is a non-ergoline dopamine agonist primarily indicated for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS)[1][2]. Its therapeutic efficacy is rooted in its ability to mimic the action of endogenous dopamine by directly stimulating postsynaptic D2-like family receptors, particularly the D2 and D3 subtypes[3][4]. This guide details the quantitative binding affinities, the canonical signaling pathways activated by ropinirole, and the standard experimental methodologies used to determine these pharmacological parameters.

Receptor Affinity and Potency Profile

Ropinirole binds selectively and with high affinity to the D2-like family of dopamine receptors (D2, D3, and D4)[4][5]. It demonstrates a notable preference for the D3 subtype[3][4][6]. The drug has weak activity at α2-adrenergic and 5-HT2 receptors and virtually no affinity for D1-like, 5-HT1, GABA, or adrenergic (α1, β) receptors[7][8]. This selectivity minimizes off-target effects[3].

The binding affinity (Ki) and functional potency (EC50) are critical parameters for characterizing this interaction. The data, compiled from various in-vitro studies, are summarized below.

Table 1: Ropinirole Quantitative Affinity and Potency Data

| Parameter | Receptor Subtype | Value (nM) | Value Description | Source(s) |

| Ki | Human Dopamine D2 | 3.7 - 29 | Inhibition Constant | [6][8][9][10] |

| Ki | Human Dopamine D3 | 2.9 - 19 | Inhibition Constant | [9] |

| EC50 | Human Dopamine D2 | 39.8 | Half Maximal Effective Conc. | [6] |

| EC50 | Human Dopamine D3 | 4.0 | Half Maximal Effective Conc. | [6] |

Note: Ki values represent the concentration of ropinirole required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates higher binding affinity. EC50 values are derived from functional assays (pEC50 of 7.4 for hD2 and 8.4 for hD3) and represent the concentration that elicits a half-maximal response[6]. The data confirms that ropinirole has a 10-20 fold higher affinity for D3 over D2 receptors[6].

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are canonical G protein-coupled receptors (GPCRs) that couple to the inhibitory Gαi/o class of G proteins[11][12][13]. As a dopamine agonist, ropinirole activates these receptors, triggering a downstream signaling cascade.

Upon binding of ropinirole, the receptor undergoes a conformational change, facilitating the activation of its associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates and proceeds to inhibit the enzyme adenylyl cyclase[12][14]. This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP)[13]. Concurrently, the liberated Gβγ subunits can modulate ion channel activity, notably by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels[11][14].

Experimental Protocols: Receptor Affinity Determination

The binding affinity (Ki) of ropinirole for D2 and D3 receptors is typically determined using competitive radioligand binding assays[15]. This technique is considered a gold standard for quantifying ligand-receptor interactions[15].

Principle

The assay measures the ability of a non-radiolabeled compound (the "competitor," i.e., ropinirole) to displace a specific radiolabeled ligand from its receptor. The assay is performed by incubating a constant concentration of the radioligand and receptor preparation with varying concentrations of the competitor. The concentration of ropinirole that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Detailed Methodology

-

Receptor Preparation: Cell membranes are prepared from stable cell lines (e.g., HEK-293 or CHO cells) engineered to express a high density of a single human dopamine receptor subtype (D2 or D3)[16]. Alternatively, tissue homogenates from brain regions rich in these receptors, such as the caudate nucleus, can be used[8].

-

Radioligand Selection: A high-affinity radioligand specific for the D2/D3 receptors is chosen. A common choice is [3H]spiperone, which binds with high affinity to both receptor subtypes[16].

-

Incubation: The receptor membrane preparation is incubated in a buffered solution with the fixed concentration of the radioligand and a range of concentrations of ropinirole. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is most commonly achieved by rapid vacuum filtration through glass fiber filters using a 96-well cell harvester[15]. The membranes and the bound radioligand are trapped on the filter, while the free radioligand passes through.

-

Quantification: The filters are washed to remove any non-specifically bound radioactivity. A scintillation cocktail is then added to the filters, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.

-

Data Analysis: The raw counts are used to generate a competitive binding curve, plotting the percentage of specific binding against the log concentration of ropinirole. A non-linear regression analysis is used to fit the curve and determine the IC50 value. The Ki is then calculated using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

- 1. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]

- 2. Ropinirole: MedlinePlus Drug Information [medlineplus.gov]

- 3. sterispharma.com [sterispharma.com]

- 4. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ropinirole - Wikipedia [en.wikipedia.org]

- 8. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. selleckchem.com [selleckchem.com]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Ropinirole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Ropinirole Hydrochloride, a non-ergoline dopamine (B1211576) agonist crucial in the treatment of Parkinson's disease and restless legs syndrome. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support further investigation and formulation efforts.

Core Physicochemical Properties

This compound is the hydrochloride salt of Ropinirole, presenting as a pale cream to yellow powder.[1] A thorough understanding of its physicochemical characteristics is fundamental for predicting its behavior in biological systems and for the rational design of drug delivery systems.

Table 1: Key Physicochemical Identifiers of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride | [2] |

| Molecular Formula | C₁₆H₂₅ClN₂O | [2] |

| Molecular Weight | 296.83 g/mol | [2] |

| CAS Number | 91374-20-8 | [2] |

Table 2: Quantitative Physicochemical Data of this compound

| Parameter | Value | Experimental Conditions / Notes | Source(s) |

| Melting Point | 243-250 °C | [1] | |

| Solubility (Water) | 133 mg/mL | [1] | |

| Solubility (PBS, pH 7.2) | ~10 mg/mL | [3] | |

| Solubility (DMSO) | ~1 mg/mL | [3] | |

| Solubility (Ethanol) | Insoluble | [4] | |

| pKa (Strongest Basic) | 10.28 | Predicted by Chemaxon | [5] |

| 10.17 | Mentioned as the upper limit of a stable pH range for a potentiometric sensor | [6] | |

| Partition Coefficient (logP) | 2.7 | Octanol:buffer partition coefficient for the neutral species | [7] |

| 3.24 | ALOGPS prediction | [5] | |

| UV-Vis λmax | 250 nm | In Methanol | [8] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. While a complete spectrum is not provided, key absorptions have been reported.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3320 | N-H stretching | |

| 1700 | C=O stretching | |

| 1456 | C=C stretching | |

| 1350 | CH₃ bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., Water, Phosphate (B84403) Buffered Saline pH 7.2, DMSO, Ethanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent in separate sealed flasks.

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant of each flask and filter it using a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method.[1][8]

-

Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of this compound.

Objective: To determine the pKa value of the ionizable functional groups in this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Add KCl to the solution to maintain a constant ionic strength.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to find the inflection point.[9]

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

Partition Coefficient (logP) Determination (Shake-Flask Method)

This protocol describes the determination of the n-octanol/water partition coefficient (logP) for Ropinirole.

Objective: To measure the lipophilicity of Ropinirole by determining its distribution between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare pre-saturated n-octanol and aqueous phases by shaking them together for 24 hours and then allowing them to separate.

-

Prepare a stock solution of this compound in the aqueous phase.

-

In a separatory funnel or centrifuge tube, add a known volume of the Ropinirole stock solution and a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the drug between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully collect a sample from both the aqueous and the n-octanol phases.

-

Determine the concentration of Ropinirole in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Mechanism of Action and Signaling Pathway

Ropinirole is a non-ergoline dopamine agonist with a high affinity for D2 and D3 dopamine receptors.[10] Its therapeutic effects in Parkinson's disease are believed to be due to the stimulation of postsynaptic dopamine receptors in the brain's striatum. By mimicking the action of dopamine, Ropinirole helps to compensate for the dopamine deficiency that characterizes this neurodegenerative disorder.

Simplified Dopamine D2 Receptor Signaling Pathway Activated by Ropinirole

Caption: Simplified signaling pathway of Ropinirole at the D2 dopamine receptor.

References

- 1. Controlled Release of this compound from a Multiple Barrier Layer Tablet Dosage Form: Effect of Polymer Type on Pharmacokinetics and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H25ClN2O | CID 68727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Quality Control Dissolution Data Is Biopredictive for a Modified Release Ropinirole Formulation: Virtual Experiment with the Use of Re-Developed and Verified PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijddr.in [ijddr.in]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. medchemexpress.com [medchemexpress.com]

The Genesis of a Dopamine Agonist: A Technical History of Ropinirole Hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Ropinirole (B1195838) Hydrochloride, marketed under trade names such as Requip®, is a non-ergoline dopamine (B1211576) agonist that has become a cornerstone in the management of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS).[1][2][3] Developed by SmithKline Beecham (now GlaxoSmithKline), its journey from laboratory synthesis to clinical application represents a significant advancement in the targeted therapy of dopamine-related neurological disorders.[4][5][6] First approved in the UK in 1996 and in the US in 1997 for Parkinson's disease, Ropinirole's indication was later expanded to include moderate-to-severe RLS in 2005, a testament to its successful drug repurposing.[3][4][5][6][7] This guide provides a detailed technical overview of its discovery, development, mechanism of action, and pivotal clinical findings, tailored for the scientific community.

Discovery and Synthesis

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one monohydrochloride, was developed as SKF-101468A.[8] The commercial synthesis of Ropinirole Hydrochloride has evolved to improve efficiency and yield.

Manufacturing Process Overview

The commercial manufacturing process has historically started from isochroman, involving a nine-step sequence with an overall yield of 12-25%.[1] More recent and efficient synthetic routes have been developed to reduce the step count and increase the overall yield.[1] One improved four-step synthesis begins with a commercially available naphthalene (B1677914) derivative, featuring a regioselective Birch reduction and an ozonolysis with concomitant ring closure.[1]

Key Synthetic Methodologies

Various patents and publications outline the chemical synthesis. A common approach involves the preparation of the core indole (B1671886) structure followed by the addition of the dipropylaminoethyl side chain.

Example Experimental Protocol: Reductive Amination for Ropinirole Synthesis [1]

-

Reaction Setup: An aldehyde precursor (e.g., 2-oxo-4-indoleacetaldehyde) is dissolved in a suitable solvent such as Dichloromethane (CH₂Cl₂).

-

Amine Addition: Di-n-propylamine (ⁿPr₂NH) is added to the solution, followed by acetic acid (AcOH) after a brief interval (e.g., 5 minutes). The acetic acid acts as a catalyst for imine formation.

-

Reduction: A reducing agent, Sodium cyanoborohydride (NaCNBH₃), is added to the mixture. This agent selectively reduces the intermediate iminium ion to form the tertiary amine, Ropinirole. The reaction is stirred for approximately 1.5 to 2 hours.

-

Workup and Purification: The reaction is quenched with a saturated potassium carbonate (K₂CO₃) solution. The organic layer is extracted, concentrated, and then treated with concentrated hydrochloric acid (HCl) to form the hydrochloride salt.

-

Isolation: The final product, this compound, is isolated through basification, extraction, and crystallization.[1] Purity is typically assessed by HPLC, with standards requiring specific impurities like the 3-oxo impurity to be below 0.02%.[9]

Preclinical Development

The preclinical phase established Ropinirole's pharmacological profile, demonstrating its selective dopamine agonism and efficacy in animal models of Parkinson's disease.

Mechanism of Action

Ropinirole is a potent and selective agonist of the D2-like family of dopamine receptors (D₂, D₃, and D₄), with a particularly high affinity for the D₃ subtype.[3][10][11][12] It has negligible affinity for D1-like receptors, adrenergic, serotoninergic, or GABA receptors.[3][13] By stimulating postsynaptic D2 receptors in the brain's corpus striatum, Ropinirole mimics the effect of endogenous dopamine, compensating for the depleted levels characteristic of Parkinson's disease.[3][10][11] This stimulation of G-protein-coupled inhibitory neurons leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, while activating potassium channels.[14]

Caption: Ropinirole's mechanism as a D2 receptor agonist.

Pharmacodynamics in Animal Models

Preclinical studies in rodent and primate models were crucial for demonstrating Ropinirole's therapeutic potential.

Experimental Protocol: MPTP-Induced Primate Model of Parkinsonism [13]

-

Model Induction: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

-

Drug Administration: Following the induction of stable parkinsonian symptoms (e.g., motor and behavioral deficits), Ropinirole is administered either subcutaneously (0.05-1.0 mg/kg) or orally (0.1 mg/kg).

-

Behavioral Assessment: Motor function and behavior are systematically scored to assess the reversal of MPTP-induced deficits.

-

Outcome: In these models, Ropinirole was shown to reverse all motor and behavioral deficits, with effects starting 10-20 minutes after dosing and lasting over two hours. Notably, therapeutic effects were observed in the absence of emesis, a common side effect with other dopamine agonists like L-dopa.[13]

Pharmacokinetics and Metabolism

Pharmacokinetic studies define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

| Parameter | Value / Description | Citation(s) |

| Absorption | Rapidly absorbed orally. | [10][14][15] |

| Bioavailability | ~50-55%, indicating a significant first-pass metabolism. | [14][15][16] |

| Time to Peak (Tmax) | 1-2 hours. A high-fat meal can delay Tmax by ~2.5 hours. | [10][14][15] |

| Distribution | Volume of distribution is 7.5 L/kg. | [14] |

| Plasma Protein Binding | ~40%. | [14] |

| Metabolism | Extensively metabolized in the liver, primarily by the CYP1A2 enzyme. Major metabolites are inactive. | [3][14][16] |

| Elimination Half-Life | Approximately 6 hours. | [15][16] |

| Excretion | Over 88% of a dose is recovered in urine, with less than 10% as the unchanged drug. | [3][15] |

Clinical Development

The efficacy and safety of Ropinirole were established through a multinational program of randomized, controlled trials for both Parkinson's Disease and Restless Legs Syndrome.[15]

Caption: A generalized workflow for Ropinirole's clinical trials.

Trials in Parkinson's Disease

Clinical trials evaluated Ropinirole as both a monotherapy for early-stage PD and as an adjunct therapy to levodopa (B1675098) (L-dopa) in advanced-stage PD.[15][17]

Key Trial Protocol: Adjunctive Therapy in Advanced PD [17][18]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study lasting 6 months.

-

Patient Population: Patients with advanced Parkinson's disease whose symptoms were not adequately controlled with L-dopa, experiencing at least three hours of "off" time daily.[17]

-

Intervention: Patients were randomized to receive either Ropinirole (titrated to an optimal dose, up to a maximum of 24 mg/day) or a placebo, in addition to their existing L-dopa regimen.[14][18]

-

Primary Endpoint: The primary efficacy measure was the reduction in the average duration of "off" time. A key secondary goal was the reduction in L-dopa dosage.[17]

Summary of Efficacy in Parkinson's Disease

| Trial Population | Primary Endpoint | Ropinirole Result | Placebo Result | Citation(s) |

| Early PD (Monotherapy) | % Improvement in UPDRS Motor Score | 32% | - | [19] |

| Advanced PD (Adjunct) | Change in "Off" Time (hours/day) | -2.1 hours | -0.3 hours | [17] |

| Advanced PD (Adjunct) | % Responders (≥20% L-dopa dose reduction & ≥20% "off" time reduction) | 28% | 11% | [17] |

Trials in Restless Legs Syndrome (RLS)

Ropinirole was the first drug approved by the FDA for moderate-to-severe primary RLS.[2]

Key Trial Protocol: RLS Treatment [20]

-

Study Design: A 12-week, multicenter, double-blind, placebo-controlled, flexible-dose study.

-

Patient Population: Patients diagnosed with moderate-to-severe primary RLS.

-

Intervention: Patients were randomized to Ropinirole or placebo, with flexible dosing from 0.25 mg to 4.0 mg, taken once daily 1 to 3 hours before bedtime.

-

Primary Endpoint: The mean change from baseline in the International Restless Legs Scale (IRLS) total score at week 12.

Summary of Efficacy in Restless Legs Syndrome

| Trial | Primary Endpoint | Ropinirole Result (Change from Baseline) | Placebo Result (Change from Baseline) | Adjusted Mean Treatment Difference | Citation(s) |

| TREAT RLS 1 | IRLS Score at 12 weeks | -13.5 | -9.8 | -3.7 | [2][20] |

| US Study | IRLS Score at 12 weeks | Significant Improvement | Less Improvement | -3.7 (p < 0.001) | [20] |

| Pooled Analysis | % CGI-I Responders ('Much/Very Much Improved') | 53.4% | 40.9% | - | [2][21] |

Safety and Tolerability

Across numerous studies, Ropinirole has demonstrated a safety profile consistent with other dopamine agonists.[22]

Common Adverse Events (Incidence higher than placebo): [22][23]

-

Early PD Therapy: Nausea, somnolence (sleepiness), dizziness, leg edema, abdominal pain, vomiting, and hallucinations.[22]

-

Adjunct PD Therapy: Dyskinesia (involuntary movements), nausea, hallucinations, and confusion.[22]

-

RLS Therapy: Nausea, headache, and daytime somnolence.[21]

Most adverse events were reported as mild, and their incidence often decreased over time despite dose increases (with the exception of hallucinations).[22] Meta-analyses have confirmed a higher incidence of dizziness, nausea, vomiting, and lethargy compared to control groups.[23]

Conclusion and Future Directions

The development of this compound is a story of rational drug design and thorough clinical investigation. From its initial synthesis, it has been characterized as a selective D2-like dopamine agonist with a well-defined pharmacokinetic and safety profile. Rigorous clinical trials have firmly established its efficacy in alleviating the motor symptoms of Parkinson's Disease and the sensory-motor disturbances of Restless Legs Syndrome.[2][12][23] More recently, early clinical trials have explored its potential neuroprotective effects in other conditions like Amyotrophic Lateral Sclerosis (ALS), suggesting that the story of Ropinirole may not yet be complete.[24][25][26] Future research, including a planned phase 3 trial for ALS, will continue to define the therapeutic scope of this important neurological medication.[25]

References

- 1. The development of a short route to the API this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ropinirole for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CN108440376B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Ropinirole - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]

- 8. medlink.com [medlink.com]

- 9. Process For The Preparation Of this compound [quickcompany.in]

- 10. drugs.com [drugs.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. sterispharma.com [sterispharma.com]

- 13. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Ropinirole in the treatment of early Parkinson's disease: a 6-month interim report of a 5-year levodopa-controlled study. 056 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ropinirole in the treatment of patients with restless legs syndrome: a US-based randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ropinirole in restless legs syndrome and periodic limb movement disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The safety of ropinirole, a selective nonergoline dopamine agonist, in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effect and safety of ropinirole in the treatment of Parkinson disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. neurologylive.com [neurologylive.com]

- 26. Phase 1/2a clinical trial in ALS with ropinirole, a drug candidate identified by iPSC drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Ropinirole in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole (B1195838) is a non-ergoline dopamine (B1211576) D2 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] Understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development, enabling the prediction of its behavior in humans and the assessment of its safety and efficacy. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ropinirole in various animal species, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Pharmacokinetics

Ropinirole exhibits rapid absorption and extensive metabolism in the animal models studied, with notable species-specific differences in its metabolic pathways.[4]

Absorption

Following oral administration, ropinirole is rapidly and almost completely absorbed from the gastrointestinal tract in mice, rats, and cynomolgus monkeys.[4][5] Studies using 14C-labeled ropinirole hydrochloride indicated that nearly 94% of the orally administered dose is absorbed in these species.[4][5] Peak plasma concentrations are typically reached within 1 to 2 hours after oral administration.[1]

Distribution

Ropinirole is widely distributed throughout the body, with a volume of distribution of 7.5 L/kg.[1] It has been shown to cross the blood-brain barrier in rats and monkeys.[4][5] Approximately 40% of the drug is bound to plasma proteins.[1]

Metabolism

Ropinirole undergoes extensive metabolism, primarily in the liver.[1][3][6][7] The major metabolic pathways include N-depropylation and hydroxylation, followed by glucuronidation.[4][5] However, the predominant pathway varies among species.

-

Rats: The primary metabolic route is the hydroxylation of the aromatic ring to form 7-hydroxy ropinirole.[4]

-

Mice, Monkeys, and Humans: In these species, the major pathway is N-depropylation.[4][5] The resulting N-despropyl metabolite can be further metabolized to form 7-hydroxy and carboxylic acid derivatives.[4]

-

Dogs: In dogs, several cytochrome P450 (CYP) isoforms, including CYP2B11, CYP2C21, CYP2D15, CYP1A2, and CYP1A1, contribute to the clearance of ropinirole.[8] This multi-enzyme involvement may reduce the impact of polymorphism in a single CYP enzyme, such as CYP1A2, on the drug's pharmacokinetics.[8][9]

The primary enzyme responsible for ropinirole metabolism in humans is CYP1A2.[1][3][6][7][10]

Excretion

The primary route of excretion for ropinirole and its metabolites is through the kidneys, with 60-90% of the administered dose being eliminated in the urine.[4][5] Less than 10% of the orally administered dose is excreted as the unchanged drug in urine.[1][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ropinirole in different animal models.

Table 1: Elimination Half-Life of Ropinirole

| Animal Species | Elimination Half-Life (t½) | Route of Administration | Reference |

| Rat | 0.5 hours | Intravenous | [4] |

| Cynomolgus Monkey | 1.3 hours (initial phase), 5-11 hours (second phase) | Intravenous | [4] |

Experimental Protocols

This section details the methodologies used in key pharmacokinetic and metabolism studies of ropinirole.

Animal Models and Drug Administration

-

Species: Studies have been conducted in mice, Wistar rats, Sprague-Dawley rats, and cynomolgus monkeys.[4][11]

-

Administration: this compound, including a 14C-labeled version, has been administered both orally (p.o.) and intravenously (i.v.).[4] For some studies in rats, intranasal administration has also been used.[11]

Sample Collection and Preparation

-

Biological Matrices: Plasma, brain homogenate, and microdialysate have been collected for analysis.[11]

-

Sample Preparation: A common method for extracting ropinirole from biological samples is liquid-liquid extraction using ethyl acetate. This technique has been shown to effectively eliminate matrix effects, particularly from lysoglycerophosphocholines.[11]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of ropinirole.[12][13][14] A typical HPLC setup involves a C18 column with a mobile phase consisting of a mixture of glacial acetic acid and acetonitrile, with UV detection at 250 nm.[13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, LC-MS/MS methods have been developed. These methods are capable of detecting ropinirole concentrations in the range of 0.01-20 ng/ml in plasma and brain homogenate, and 0.1-200 ng/ml in microdialysate samples.[11]

Visualizations

The following diagrams illustrate key processes in the study of ropinirole's pharmacokinetics and metabolism.

Caption: Major metabolic pathways of Ropinirole in different species.

Caption: General experimental workflow for pharmacokinetic studies.

Conclusion

The preclinical pharmacokinetic and metabolism studies of ropinirole in various animal models have provided valuable insights into its ADME profile. The drug is well-absorbed, widely distributed, and extensively metabolized, with significant species-dependent variations in its metabolic pathways. This comprehensive understanding is essential for the interpretation of preclinical safety and efficacy data and for the successful clinical development of ropinirole. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of ropinirole is mediated by several canine CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of ropinirole is mediated by several canine CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ijddr.in [ijddr.in]

A Deep Dive into Ropinirole Hydrochloride for In Vitro Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ropinirole Hydrochloride, a non-ergoline dopamine (B1211576) agonist, is a crucial tool in neurological research, primarily for its selective agonism of D2, D3, and D4 dopamine receptors.[1] Its application in in vitro studies provides a window into the complex mechanisms of dopaminergic signaling and its role in both normal neuronal function and the pathophysiology of neurodegenerative diseases like Parkinson's disease.[2][3] This guide offers a comprehensive overview of Ropinirole's use in in vitro neurological studies, detailing its mechanism of action, key experimental findings, and associated protocols.

Mechanism of Action and Key In Vitro Effects

Ropinirole functions by mimicking the action of dopamine, binding to and activating D2-like dopamine receptors.[2] This interaction triggers a cascade of intracellular events. As a G-protein-coupled receptor agonist, it leads to the inhibition of adenylyl cyclase and calcium channels, alongside the activation of potassium channels.[4][5] This modulation of ion channel activity and second messenger systems ultimately influences neuronal excitability and signaling.

In vitro studies have demonstrated that Ropinirole's engagement with D3 receptors, which are highly expressed on dopaminergic neurons, is pivotal for its effects on neuronal plasticity.[6] Research utilizing human induced pluripotent stem cell (hiPSC)-derived dopaminergic neurons has revealed that Ropinirole can induce dose-dependent increases in dendritic arborization and soma size.[6] These structural changes are indicative of enhanced neuronal connectivity and are mediated through the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathways.[6]

Furthermore, investigations have explored potential off-target effects. Preliminary findings suggest that Ropinirole may interact with muscarinic M2 receptors, leading to increased ERK phosphorylation and receptor internalization.[7] This highlights the importance of comprehensive in vitro characterization to understand the full pharmacological profile of a compound. Additionally, studies have indicated that Ropinirole may have a neuroprotective role by influencing the expression of enzymes involved in the cholesterol synthesis pathway in motor neurons.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies involving this compound.

| Parameter | Value | Cell Type/System | Reference |

| Pharmacokinetics | |||

| Peak Plasma Concentration (Cmax) at 1 mg dose | 24.95 ng/mL | In vivo (human) | [9] |

| Clearance Rate at 1 mg dose | 143.42 mL/min | In vivo (human) | [9] |

| Receptor Selectivity | |||

| Primary Targets | D2, D3, D4 dopamine receptors | Various | [1] |

| Potential Off-Target | Muscarinic M2 receptor | Cells overexpressing M2 receptor | [7] |

Signaling Pathways and Experimental Workflows

Ropinirole-Induced Neuronal Plasticity

Ropinirole's influence on neuronal structure is primarily mediated through the D3 receptor and subsequent activation of the BDNF and mTOR signaling pathways. The diagram below illustrates this process.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]

- 3. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.magnusconferences.com [neurology.magnusconferences.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Observation of this compound in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ropinirole Hydrochloride: Molecular Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and analytical properties of Ropinirole Hydrochloride. The information is curated for professionals engaged in pharmaceutical research and development.

Core Molecular Data

This compound is the hydrochloride salt of ropinirole, a non-ergoline dopamine (B1211576) agonist.[1][2] The fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅ClN₂O | [1][2][3] |

| Empirical Formula | C₁₆H₂₄N₂O · HCl | |

| Molecular Weight | 296.83 g/mol | [1][2] |

| Alternate Molecular Weight | 296.84 g/mol | [3] |

| CAS Number | 91374-20-8 | |

| IUPAC Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | [1] |

Mechanism of Action: Dopamine Agonism

This compound functions as a dopamine agonist with a high affinity for the D2, D3, and D4 dopamine receptors.[4][5][6] Its therapeutic effects in conditions like Parkinson's disease and Restless Legs Syndrome stem from its ability to mimic the action of dopamine in the brain, thereby compensating for the reduced levels of this neurotransmitter.[4] The drug binds to and activates these G-protein-coupled receptors, which leads to the inhibition of adenylyl cyclase and calcium channels, alongside the activation of potassium channels.[7]

Experimental Protocols

A common method for the preparation of this compound involves the hydrogenation of 4-(2-nitrovinyl)indole. The general workflow is outlined below.

Detailed Protocol Steps (Illustrative Example):

-

Hydrogenation: 4-(2-Di-n-propylaminoethyl)-2-(3H)-oxindole hydrochloride (NDPA HCl) is suspended in methanol (B129727) and water. 5% Palladium on carbon (Pd/C) is added as a catalyst. The mixture undergoes hydrogenation at 10-12 kgs of pressure at room temperature for approximately 3 hours.[8]

-

Filtration and Concentration: Following the reaction, the catalyst is filtered out. The resulting filtrate is then concentrated.[8]

-

Purification: The crude this compound can be purified to reduce impurities. This involves dissolving the crude product in water, adjusting the pH to between 7.5 and 10.5 with a suitable base, extracting the Ropinirole base into a halogenated solvent, and then isolating the pharmaceutically acceptable salt.[8]

A validated RP-HPLC method is crucial for the quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms.[9]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (250 x 4.6 mm i.d., 5µm particle size) |

| Mobile Phase | Buffer (pH 6.0) and Acetonitrile (50:50 v/v) |

| Mode | Isocratic |

| Flow Rate | 0.5 ml/min |

| Detection | UV at 245nm |

| Retention Time | ~4.867 min |

Methodology:

-

Standard Stock Solution Preparation: A stock solution is prepared by dissolving a known quantity (e.g., 50mg) of standard this compound in a volumetric flask (e.g., 100 ml) with methanol (HPLC grade). The solution is sonicated for approximately 15 minutes to ensure complete dissolution, and the volume is made up to the mark with methanol.[9]

-

Working Standard Solutions: Daily working standard solutions are prepared by diluting the stock solution to achieve a desired concentration range for linearity (e.g., 5-50µg/ml).[9]

-

Sample Preparation (from tablets): A number of tablets (e.g., 20) are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder equivalent to a specific dose of this compound is weighed and transferred to a volumetric flask with a suitable solvent like methanol. The solution is sonicated intermittently to ensure complete dissolution of the drug, and then filtered through a 0.45 µm membrane filter before injection into the HPLC system.[9]

-

Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The quantity of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.[9]

References

- 1. This compound | C16H25ClN2O | CID 68727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | Trusted Suppliers - Chemical Bull [chemicalbull.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Ropinirole - Wikipedia [en.wikipedia.org]

- 6. sterispharma.com [sterispharma.com]

- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Process For The Preparation Of this compound [quickcompany.in]

- 9. researchgate.net [researchgate.net]

Ropinirole Hydrochloride: An In-Depth Technical Guide to its Off-Target Effects in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole (B1195838), a non-ergoline dopamine (B1211576) agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is primarily attributed to its high affinity and agonist activity at dopamine D2 and D3 receptors. However, a comprehensive understanding of a drug's preclinical profile necessitates a thorough investigation of its interactions with unintended molecular targets. These "off-target" effects can have significant implications for a drug's overall safety and tolerability profile. This technical guide provides a detailed overview of the preclinical off-target pharmacology of Ropinirole Hydrochloride, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Off-Target Binding Profile of Ropinirole

Preclinical studies have systematically evaluated the binding affinity of ropinirole across a wide range of molecular targets. The following table summarizes the quantitative data from these in vitro radioligand binding assays.

| Receptor/Target Family | Specific Receptor/Target | Test System | Radioligand | Ropinirole Binding Affinity (Ki) | Reference |

| Dopaminergic | D1 | Rat Striatum | [³H]-SCH23390 | >10,000 nM | [1] |

| D2 | Human Caudate | [³H]-Spiperone | 29 nM | [1] | |

| D3 | Recombinant Human | [³H]-7-OH-DPAT | ~1.45 nM (pKi = 8.84) | N/A | |

| D4 | Recombinant Human | [³H]-Spiperone | ~158 nM (pEC50 = 6.8) | [2] | |

| Serotonergic | 5-HT1A | N/A | [³H]-8-OH-DPAT | ~1706 nM (pKi = 5.77) | [3] |

| 5-HT2 | Rat Cortex | [³H]-Ketanserin | Weakly Active (Ki not specified) | [1] | |

| Adrenergic | α1 | Rat Brain | [³H]-Prazosin | Inactive | [1] |

| α2 | Rat Cortex | [³H]-Rauwolscine | Weakly Active (Ki not specified) | [1] | |

| β | Rat Cortex | [³H]-Dihydroalprenolol | Inactive | [1] | |

| Other | Benzodiazepine | Rat Cortex | [³H]-Flunitrazepam | Inactive | [1] |

| GABA | Rat Cortex | [³H]-Muscimol | Inactive | [1] | |

| Opioid | N/A | N/A | Moderate Affinity (Ki not specified) | [4] |

Key Findings:

-

Ropinirole demonstrates high selectivity for the dopamine D2-like receptor family (D2, D3, D4) over the D1 receptor.[1][2]

-

It exhibits a notably higher affinity for the D3 receptor subtype.[2]

-

While displaying some affinity for the 5-HT1A receptor, its affinity for other serotonergic (5-HT2) and adrenergic (α2) receptors is weak.[1][3]

-

Ropinirole shows negligible affinity for α1 and β-adrenergic, benzodiazepine, and GABA receptors.[1]

-

Some studies indicate a moderate affinity for opioid receptors, although specific quantitative data are limited.[4]

Key Experimental Protocols

The following sections detail the generalized methodologies employed in preclinical studies to assess the off-target binding and functional activity of Ropinirole.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Ropinirole for various G-protein coupled receptors (GPCRs).

General Protocol:

-

Membrane Preparation:

-

Specific brain regions (e.g., rat cortex, human caudate) or cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled Ropinirole are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of Ropinirole that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These assays assess the functional consequences of drug-receptor interaction, determining whether the drug acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of Ropinirole at off-target receptors (e.g., 5-HT2 receptors).

General Protocol (e.g., for 5-HT2A receptor activation):

-

Cell Culture:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.

-

-

Assay Principle (e.g., Calcium Mobilization Assay):

-

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Compound Treatment:

-

Cells are treated with varying concentrations of Ropinirole.

-

A known 5-HT2A agonist (e.g., serotonin) is used as a positive control, and an antagonist (e.g., ketanserin) can be used to confirm the specificity of the response.

-

-

Signal Detection:

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

-

Data Analysis:

-

The concentration of Ropinirole that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.

-

The maximal effect (Emax) is compared to that of the endogenous ligand to determine if it is a full or partial agonist.

-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Ropinirole's primary mechanism of action.

Caption: Generalized workflow for off-target profiling.

Caption: Ropinirole's receptor interaction profile.

Conclusion

The preclinical data for this compound indicate a high degree of selectivity for its primary targets, the dopamine D2-like receptors. While interactions with other receptors, notably 5-HT1A and to a lesser extent α2-adrenergic and 5-HT2 receptors, have been observed, the affinity for these off-targets is considerably lower. The negligible interaction with a broad range of other receptors underscores its focused pharmacological profile. This in-depth understanding of Ropinirole's off-target effects is crucial for interpreting its clinical safety profile and for guiding the development of future dopaminergic agents with improved selectivity. Researchers and drug development professionals should consider these off-target activities when designing non-clinical safety studies and in the interpretation of clinical adverse events.

References

- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ropinirole Hydrochloride: A Technical Guide to its Dopamine Receptor Subtype Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropinirole (B1195838) Hydrochloride is a non-ergoline dopamine (B1211576) agonist with significant therapeutic application in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its clinical efficacy is intrinsically linked to its specific binding profile at dopamine receptor subtypes. This technical guide provides an in-depth analysis of Ropinirole's binding affinities, the experimental protocols used for their determination, and the associated signaling pathways. All quantitative data is presented in a structured format for clarity and comparative analysis, supplemented by detailed diagrams of key biological and experimental processes.

Ropinirole Hydrochloride Binding Profile

Ropinirole exhibits a high affinity for the D2-like family of dopamine receptors (D2, D3, and D4), with a notable selectivity for the D3 subtype.[2][3] It has negligible affinity for D1-like receptors (D1 and D5).[3][4] The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki) and pEC50 (the negative logarithm of the half-maximal effective concentration), are summarized in the table below. A higher pKi or pEC50 value indicates a stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |

| Human D2 | 5.57 - 7.4 | 7.4 |

| Human D3 | 7.72 - 8.54 | 8.4 |

| Human D4 | Not specified | 6.8 |

Data compiled from multiple sources.[5][6]

Experimental Methodologies

The characterization of Ropinirole's binding profile relies on established in vitro techniques, primarily radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7] A competitive binding assay format is typically employed to determine the Ki of an unlabeled compound like Ropinirole.

Principle: This method involves incubating a preparation of cells or membranes expressing the target dopamine receptor subtype with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Ropinirole). Ropinirole competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is measured, and the concentration of Ropinirole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Detailed Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8]

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[8]

-

-

Assay Incubation:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in sequence: the membrane preparation, the unlabeled this compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors).[6][8]

-

The plates are incubated, usually for 60 minutes at 30°C, to allow the binding to reach equilibrium.[8]

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[8] This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[8]

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is counted using a scintillation counter.[8]

-

Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of Ropinirole to generate a competition curve, from which the IC50 value is derived.

-

The Ki value is calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Assays

Functional assays measure the cellular response following the binding of an agonist like Ropinirole to its receptor. This provides a measure of the compound's potency (EC50) and efficacy.

Principle: Since D2-like receptors are coupled to Gi/o proteins, their activation by an agonist inhibits the enzyme adenylyl cyclase.[9][10] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Functional assays for D2-like agonists often involve measuring this change in cAMP levels.

Detailed Protocol for cAMP-based Functional Assay:

-

Cell Culture:

-

A suitable cell line (e.g., CHO) expressing the dopamine receptor subtype of interest is cultured in appropriate media.[11]

-

-

Assay Procedure:

-

Cells are treated with varying concentrations of this compound.

-

A compound such as forskolin (B1673556) is often added to stimulate adenylyl cyclase and produce a measurable baseline level of cAMP.

-

The cells are incubated to allow for the receptor-mediated response to occur.

-

-

Measurement of cAMP:

-

Data Analysis:

-

The results are plotted as the cAMP response versus the log concentration of Ropinirole.

-